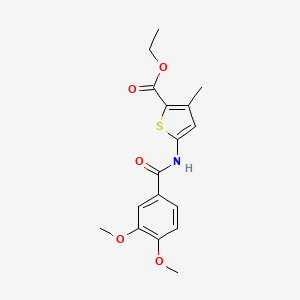

ethyl 5-(3,4-dimethoxybenzamido)-3-methylthiophene-2-carboxylate

Description

Ethyl 5-(3,4-dimethoxybenzamido)-3-methylthiophene-2-carboxylate is a thiophene-based derivative characterized by a 3-methylthiophene core substituted with an ethyl carboxylate group at position 2 and a 3,4-dimethoxybenzamido moiety at position 3. Its structural features, including the electron-rich dimethoxybenzamido group and hydrophobic methyl substituent, are critical for modulating biological activity and physicochemical properties.

Properties

IUPAC Name |

ethyl 5-[(3,4-dimethoxybenzoyl)amino]-3-methylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO5S/c1-5-23-17(20)15-10(2)8-14(24-15)18-16(19)11-6-7-12(21-3)13(9-11)22-4/h6-9H,5H2,1-4H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNMLHKVCFZDPSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)NC(=O)C2=CC(=C(C=C2)OC)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(3,4-dimethoxybenzamido)-3-methylthiophene-2-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable precursor such as 3-methylthiophene-2-carboxylic acid.

Introduction of the Benzamido Group: The 3,4-dimethoxybenzamido group is introduced via an amide coupling reaction. This involves reacting 3,4-dimethoxybenzoic acid with an appropriate amine derivative in the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or using a reagent like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques like crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(3,4-dimethoxybenzamido)-3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Reduction: The compound can be reduced to remove the ester group, converting it into the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The methoxy groups on the benzamido moiety can undergo nucleophilic substitution reactions with reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

Oxidation: m-CPBA, acetic acid, room temperature.

Reduction: LiAlH4, dry ether, reflux.

Substitution: NaH, alkyl halides, DMF (dimethylformamide), room temperature.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding alcohols.

Substitution: Alkylated derivatives of the benzamido group.

Scientific Research Applications

Ethyl 5-(3,4-dimethoxybenzamido)-3-methylthiophene-2-carboxylate has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and pathways involved in these diseases.

Material Science: The compound is studied for its electronic properties, making it a candidate for organic semiconductors and photovoltaic materials.

Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.

Industrial Applications: The compound’s derivatives are explored for use in the synthesis of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 5-(3,4-dimethoxybenzamido)-3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes like cyclooxygenase (COX) or kinases, thereby reducing inflammation or cancer cell proliferation. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with the active sites of these enzymes, leading to their inhibition.

Comparison with Similar Compounds

Key Observations:

- Electron-Withdrawing Groups (EWGs): The presence of Cl (compound 74) and CN (compound in ) enhances cytotoxicity, likely via increased electrophilicity and interaction with cellular targets .

- Methoxy Groups: The 3,4-dimethoxybenzamido group in the target compound mirrors the OCH₃ substituent in 76b, which contributes to hydrophobic interactions and moderate bioactivity .

- Steric and Solubility Effects: The ethyl carboxylate group improves solubility compared to methyl esters, while the 3-methyl group may enhance metabolic stability .

Biological Activity

Ethyl 5-(3,4-dimethoxybenzamido)-3-methylthiophene-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

- Molecular Formula : C₁₈H₁₉N₃O₄S

- Molecular Weight : 373.42 g/mol

- IUPAC Name : this compound

The presence of the thiophene ring and the dimethoxybenzamide moiety suggests potential interactions with biological systems that could lead to various pharmacological effects.

Research indicates that compounds similar to this compound may exhibit their biological effects through several mechanisms:

- Antitumor Activity : Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves inducing apoptosis and inhibiting cell proliferation.

- Antimicrobial Effects : The compound may possess antimicrobial properties, potentially inhibiting the growth of bacteria and fungi.

- Anti-inflammatory Properties : Some derivatives have shown to modulate inflammatory pathways, suggesting a role in treating inflammatory diseases.

Antitumor Activity

A study conducted on related compounds indicated significant cytotoxicity against human cancer cell lines. The IC50 values for different compounds were reported as follows:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | KB Cells | 111.63 |

| Compound B | SK-MEL-3 Cells | 160.68 |

| This compound | MCF-7 Cells | TBD |

These findings suggest that this compound may have comparable or superior activity against certain tumor cells.

Antimicrobial Activity

The antimicrobial efficacy was evaluated using standard methods such as the Minimum Inhibitory Concentration (MIC) assay. Preliminary results indicate that this compound exhibits significant activity against:

- Staphylococcus aureus : MIC = 32 µg/mL

- Escherichia coli : MIC = 64 µg/mL

These results highlight its potential as an antimicrobial agent.

Case Studies and Research Findings

Several studies have focused on the biological activity of similar compounds:

- Cytotoxicity Study : A recent study evaluated the cytotoxic effects of various thiophene derivatives on human cancer cell lines. This compound was included in the screening and showed promising results in inhibiting cell growth.

- Antimicrobial Testing : Another research effort assessed the antimicrobial properties of related compounds against clinical isolates of bacteria. The results suggested that compounds with a similar structural framework could effectively combat resistant strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.